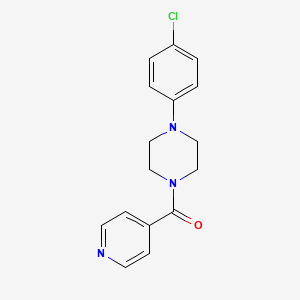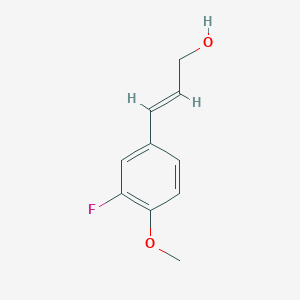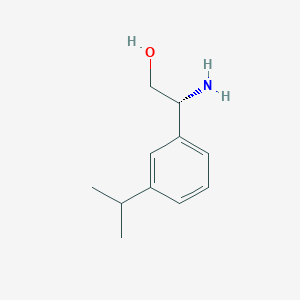
(r)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, along with an amino group (-NH2) and an isopropyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound. The reaction is conducted under high pressure and temperature to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acidic medium.
Reduction: H2 gas with Pd/C or PtO2 catalyst, NaBH4 in ethanol or THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols or amides.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-phenylethan-1-ol: Lacks the isopropyl group, making it less sterically hindered.
®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol: Similar structure but with the isopropyl group in the para position.
®-2-Amino-2-(3-methylphenyl)ethan-1-ol: Contains a methyl group instead of an isopropyl group.
Uniqueness
®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is unique due to the presence of the isopropyl group at the meta position on the phenyl ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-4-3-5-10(6-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1 |
Clave InChI |
OYVURCNTZBCORS-NSHDSACASA-N |
SMILES isomérico |
CC(C)C1=CC(=CC=C1)[C@H](CO)N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
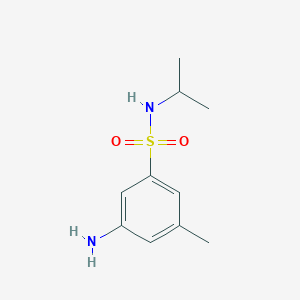
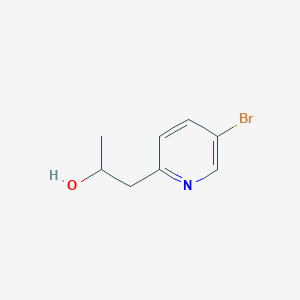
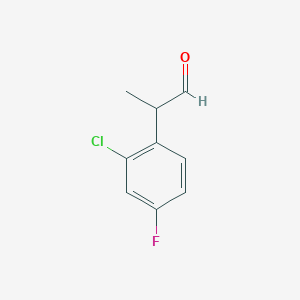
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)
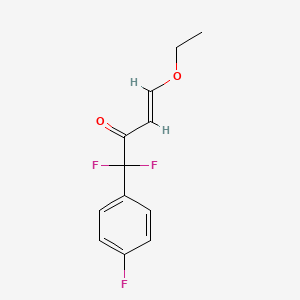
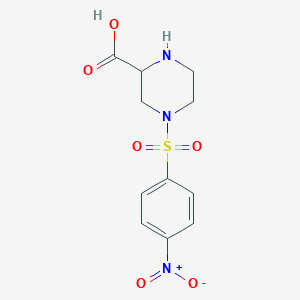
![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
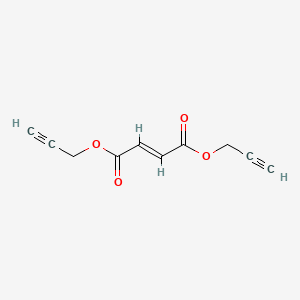
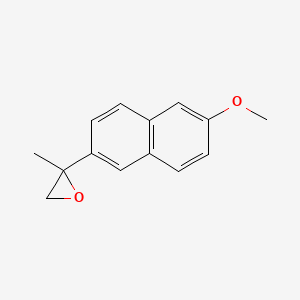
![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)
